molecular formula C15H20ClNO2 B14586177 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride CAS No. 61472-24-0

4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride

Katalognummer: B14586177
CAS-Nummer: 61472-24-0
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: KVIMUWKCHYLBCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride is a chemical compound with the molecular formula C15H20ClNO2 . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 1-tert-butylazetidin-3-ylmethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride can be compared with other similar compounds such as 4-tert-butylbenzoyl chloride While both compounds share a similar benzoyl chloride structure, the presence of the azetidinyl group in this compound imparts unique chemical properties and reactivity

Similar compounds include:

  • 4-tert-Butylbenzoyl chloride
  • 4-methoxybenzoyl chloride
  • 4-chlorobenzoyl chloride

These compounds can be used in various chemical reactions and have their own unique applications in research and industry.

Eigenschaften

CAS-Nummer

61472-24-0

Molekularformel

C15H20ClNO2

Molekulargewicht

281.78 g/mol

IUPAC-Name

4-[(1-tert-butylazetidin-3-yl)methoxy]benzoyl chloride

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-11(9-17)10-19-13-6-4-12(5-7-13)14(16)18/h4-7,11H,8-10H2,1-3H3

InChI-Schlüssel

KVIMUWKCHYLBCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CC(C1)COC2=CC=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.